molecular formula C16H23N3O3 B14784120 Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)carbamate

Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)carbamate

Cat. No.: B14784120
M. Wt: 305.37 g/mol
InChI Key: PBGLBNZHZAHXEB-UHFFFAOYSA-N
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Description

Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)carbamate is a complex organic compound that features a pyrrolidine ring, an aminopropanoyl group, and a benzyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)carbamate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl carbamate moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced forms of the carbamate moiety.

    Substitution: Substituted benzyl carbamate derivatives.

Scientific Research Applications

Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)carbamate is a complex organic compound with a benzyl group attached to a carbamate moiety, which is linked to a pyrrolidine ring containing an amino acid derivative. It can be categorized as an amino acid derivative due to the presence of the (S)-2-aminopropanoyl group. This compound's structure suggests applications in medicinal chemistry, particularly in designing drugs that target specific biological pathways.

Chemical Properties and Reactivity
The chemical reactivity of this compound can be analyzed through its functional groups. The benzylic carbon adjacent to the aromatic ring is particularly reactive and can undergo various reactions. The carbamate group allows for further reactions typical of amides, such as hydrolysis under acidic or basic conditions, yielding the corresponding amine and carboxylic acid.

Potential Biological Activities
this compound may exhibit biological activities due to its structural components. The pyrrolidine ring is associated with various pharmacological effects, including potential neuroprotective properties. Compounds with similar structures have been studied for their roles in modulating neurotransmitter systems, particularly those related to dopamine and serotonin pathways. Derivatives of amino acid carbamates can influence synaptic transmission and may have therapeutic implications in treating neurological disorders.

Potential Applications
this compound has potential applications in medicinal chemistry due to its ability to interact with biological systems. Interaction studies would focus on its binding affinity and efficacy at various receptors, with preliminary studies including receptor binding assays, enzyme inhibition assays, and cell-based assays. These studies would provide insights into its therapeutic potential and safety profile.

Structural Similarities and Unique Features
Several compounds share structural similarities with this compound. These compounds highlight the versatility of benzyl and pyrrolidine functionalities in drug design while emphasizing the unique combination present in this compound that may confer distinct biological properties.

Table of Compounds with Structural Similarities

Compound NameStructure HighlightsUnique Features
Benzyl CarbamateContains a simple benzyl carbamate structureUsed primarily as a protecting group in synthesis
(S)-Proline DerivativesContains a proline backboneImportant for collagen synthesis
Benzyl (S)-Serine CarbamateSimilar amino acid structurePotential role in neurotransmitter modulation
Pyrrolidine-based Neurotransmitter AnaloguesPyrrolidine ring with varying side chainsTargeted for specific receptor interactions

Mechanism of Action

The mechanism of action of Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its stereochemistry and the presence of both a pyrrolidine ring and a benzyl carbamate moiety make it a versatile compound in various applications.

Properties

Molecular Formula

C16H23N3O3

Molecular Weight

305.37 g/mol

IUPAC Name

benzyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]carbamate

InChI

InChI=1S/C16H23N3O3/c1-12(17)15(20)19-8-7-14(10-19)9-18-16(21)22-11-13-5-3-2-4-6-13/h2-6,12,14H,7-11,17H2,1H3,(H,18,21)

InChI Key

PBGLBNZHZAHXEB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC(C1)CNC(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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